molecular formula C14H20N2O4S B5737281 N-[2-(1-pyrrolidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N-[2-(1-pyrrolidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B5737281
M. Wt: 312.39 g/mol
InChI Key: YXPRJPDDJIPPDL-UHFFFAOYSA-N
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Description

N-[2-(1-pyrrolidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-[2-(1-pyrrolidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is not fully understood. However, it is believed to act as a modulator of the GABA-A receptor, which is responsible for regulating the activity of the neurotransmitter GABA. This leads to a decrease in neuronal excitability and an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation and pain by inhibiting the production of prostaglandins and cytokines. It also has anxiolytic and antidepressant effects by modulating the activity of the GABA-A receptor.

Advantages and Limitations for Lab Experiments

N-[2-(1-pyrrolidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-[2-(1-pyrrolidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. One potential direction is to further investigate its potential therapeutic applications, particularly in the treatment of anxiety and depression. Another direction is to explore its potential as a modulator of other neurotransmitter receptors. Additionally, research could be conducted to optimize the synthesis method to produce larger quantities of the compound.

Synthesis Methods

The synthesis of N-[2-(1-pyrrolidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves the reaction of 2,3-dihydro-1,4-benzodioxine with pyrrolidine followed by sulfonation. This method has been optimized to produce high yields of the compound.

Scientific Research Applications

N-[2-(1-pyrrolidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, it has been shown to have potential in treating anxiety and depression.

Properties

IUPAC Name

N-(2-pyrrolidin-1-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c17-21(18,15-5-8-16-6-1-2-7-16)12-3-4-13-14(11-12)20-10-9-19-13/h3-4,11,15H,1-2,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPRJPDDJIPPDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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